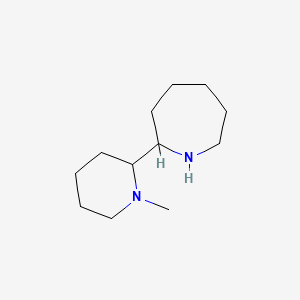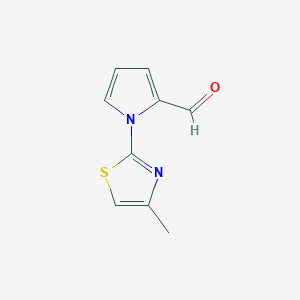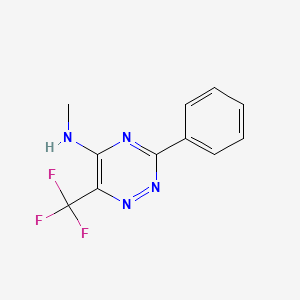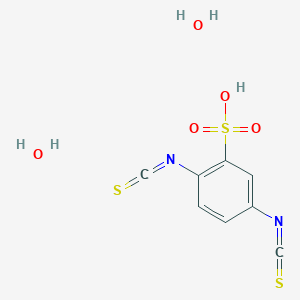
2-methyl-5-nitro-3-phenyl-1H-indole
Vue d'ensemble
Description
“2-methyl-5-nitro-3-phenyl-1H-indole” is a derivative of indole, a heterocyclic compound. Indole derivatives are known for their diverse biological activities and potential therapeutic applications . They are found in many synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate being particularly effective .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Protein Kinase C (PKCθ) Inhibition
2-Methyl-5-nitro-3-phenyl-1H-indole has been investigated as a PKCθ inhibitor . PKCθ plays a crucial role in immune responses and inflammation, making it an attractive target for drug development.
Tubulin Polymerization Inhibition
The compound has been explored as a tubulin polymerization inhibitor . Disrupting tubulin dynamics can impact cell division and potentially lead to anticancer effects.
Peptide-Mimetic Protease-Activated Receptor-1 (PAR-1) Antagonism
PAR-1 antagonists are relevant in cardiovascular and inflammatory diseases. 2-Methyl-5-nitro-3-phenyl-1H-indole derivatives may exhibit PAR-1 antagonistic properties .
Cytosolic Phospholipase A2α Inhibition
Inhibition of cytosolic phospholipase A2α (cPLA2α) is relevant in inflammatory conditions. This compound could potentially modulate cPLA2α activity .
Cyclooxygenase (COX) Inhibition
Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for COX-2 inhibitory activity as well as in vivo anti-inflammatory effects .
Serotonin 5-HT6 Receptor Ligands
Although not directly studied for this compound, indole derivatives often interact with serotonin receptors. Further exploration may reveal its potential as a 5-HT6 receptor ligand.
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “2-methyl-5-nitro-3-phenyl-1H-indole”, and investigating their biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
The compound “2-methyl-5-nitro-3-phenyl-1H-indole” is known to interact with several targets. These include Protein kinase C theta (PKCθ) , Tubulin , Peptide-mimetic protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , Cyclooxygenase (COX) , and Serotonin 5-HT6 Receptor Ligands . These targets play crucial roles in various biological processes, including cell signaling, cell structure and movement, inflammation, and neurotransmission.
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors . This suggests that “2-methyl-5-nitro-3-phenyl-1H-indole” may interact with its targets in a similar manner, leading to changes in the activity of these targets and subsequent biological effects.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of PKCθ and COX can lead to anti-inflammatory effects . Interference with tubulin polymerization can disrupt cell division and movement . Antagonism of PAR-1 can affect platelet aggregation and other processes . The compound’s effect on Serotonin 5-HT6 Receptor Ligands suggests potential impacts on neurotransmission .
Pharmacokinetics
The properties of indole derivatives can vary widely depending on their specific chemical structures .
Result of Action
The molecular and cellular effects of “2-methyl-5-nitro-3-phenyl-1H-indole” depend on its interactions with its targets and the biochemical pathways it affects. For example, its anti-inflammatory effects could result from the inhibition of PKCθ and COX . Its potential effects on cell division and movement could stem from its impact on tubulin polymerization .
Propriétés
IUPAC Name |
2-methyl-5-nitro-3-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-9-12(17(18)19)7-8-14(13)16-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKMHCGSIZJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294717 | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41018-87-5 | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41018-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)



